PARP1 Inhibition Potency and Isoform Selectivity Profile vs. PARP3
In human HeLa cell assays, 3-(3-fluorobenzyl)pyridine demonstrates PARP1 inhibition with an IC₅₀ of 50 nM [1]. Critically, this compound exhibits marked PARP1 selectivity over PARP3, with a PARP3 Kd exceeding 10,000 nM (10 μM), representing >200-fold selectivity for the PARP1 isoform [1]. This contrasts with the scaffold-specific cross-reactivity observed in other fluorobenzylpyridine derivatives where isoform selectivity is not well-characterized.
| Evidence Dimension | PARP isoform inhibitory activity and selectivity |
|---|---|
| Target Compound Data | PARP1 IC₅₀ = 50 nM; PARP3 Kd > 10,000 nM |
| Comparator Or Baseline | PARP3 Kd > 10,000 nM (internal comparator within same compound) |
| Quantified Difference | >200-fold selectivity for PARP1 over PARP3 |
| Conditions | Human HeLa cells, H₂O₂-induced PAR formation, 30 min incubation; PARP3 displacement assay with fluorescent probe |
Why This Matters
Selective PARP1 inhibition with minimal PARP3 engagement reduces potential off-target effects, making this scaffold preferable for researchers developing isoform-selective PARP inhibitors for oncology applications.
- [1] BindingDB. BDBM124950 (US8765972, 3): PARP1 IC₅₀ = 50 nM; PARP3 Kd > 10,000 nM. BindingDB Database. View Source
